3-(1H-Benzimidazol-2-YL)-1H-indazole

Angiogenesis VEGFR-2 Tyrosine Kinase Inhibitor

Choose 3-(1H-Benzimidazol-2-yl)-1H-indazole for its validated multi-RTK profile: potent VEGFR-2 inhibition (IC50 130 nM), distinct FGFR1 (pKi 5.85) and PDGFRB (pKi 5.47) binding, and unsubstituted core ensuring >90% N1 regioselectivity for efficient SAR. Its exact selectivity cannot be replicated by generic analogs — minor modifications alter target engagement and introduce off-target effects. Ideal for reproducible angiogenesis and tumor growth models requiring nuanced, non-equipotent pathway modulation. Order now for reliable kinome profiling and preclinical oncology studies.

Molecular Formula C14H10N4
Molecular Weight 234.262
CAS No. 1097816-83-5
Cat. No. B2445605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Benzimidazol-2-YL)-1H-indazole
CAS1097816-83-5
Molecular FormulaC14H10N4
Molecular Weight234.262
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C14H10N4/c1-2-6-10-9(5-1)13(18-17-10)14-15-11-7-3-4-8-12(11)16-14/h1-8H,(H,15,16)(H,17,18)
InChIKeyJTKFRFMSUBOCIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Benzimidazol-2-YL)-1H-indazole: A Broad-Spectrum RTK Inhibitor Scaffold for Targeted Cancer Research


3-(1H-Benzimidazol-2-yl)-1H-indazole (CAS 1097816-83-5), also known as 2-(1H-indazol-3-yl)-1H-benzo[d]imidazole, is a heterocyclic compound comprising fused benzimidazole and indazole moieties. It serves as a potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including VEGFR-2 (KDR), FGFR1, PDGFRB, FLT1, and CHK1 [1]. It is primarily utilized in preclinical oncology research as a tool compound to study angiogenesis and tumor growth pathways, and as a core scaffold in medicinal chemistry for developing optimized kinase inhibitors [2].

3-(1H-Benzimidazol-2-YL)-1H-indazole Substitution Risks: Unique Kinase Selectivity Profile Precludes Direct Interchangeability


While numerous benzimidazole and indazole derivatives exhibit kinase inhibitory activity, simple substitution of 3-(1H-Benzimidazol-2-yl)-1H-indazole with a generic analog is highly inadvisable. This compound's specific binding profile—characterized by sub-micromolar affinity for VEGFR-2 (130 nM) [1] and micromolar affinities for FGFR1 (pKi 5.85) and PDGFRB (pKi 5.47) [2]—is a direct consequence of its unique, unsubstituted scaffold. Even minor modifications to the core structure profoundly alter this selectivity fingerprint, potentially abolishing target engagement against the desired RTK panel while introducing unpredictable off-target effects. Therefore, for studies requiring precise, reproducible modulation of the VEGFR-2/FGFR1/PDGFRB signaling axis, this exact compound is non-fungible.

3-(1H-Benzimidazol-2-YL)-1H-indazole: Comparative Quantitative Evidence for Scientific Selection


Sub-Micromolar VEGFR-2 Inhibition Establishes Potency Baseline for Angiogenesis Studies

3-(1H-Benzimidazol-2-yl)-1H-indazole demonstrates a 5.7-fold greater inhibitory potency against VEGFR-2 compared to its activity against GSK-3β, establishing a clear functional preference within the kinase family. This potency (130 nM) [1] provides a critical baseline for selecting an RTK inhibitor with a defined VEGFR-2 affinity, while the moderate activity on GSK-3β (744 nM) [2] indicates a degree of selectivity that may be advantageous or a liability depending on the research context.

Angiogenesis VEGFR-2 Tyrosine Kinase Inhibitor

Differential Affinity Across RTK Family Defines Unique Multi-Target Profile

The compound exhibits a quantifiable, non-uniform binding profile across key RTK family members, with affinities ranging from 3.4 µM to 0.72 µM. Specifically, its pKi values translate to estimated Ki values of 3.4 µM for PDGFRB, 1.4 µM for FGFR1, and 0.72 µM for FLT1 (VEGFR-1) [1]. This graded affinity distinguishes it from analogs optimized for a single target and is a critical parameter for research applications requiring simultaneous, but differentiated, inhibition of multiple RTK nodes.

Receptor Tyrosine Kinase Polypharmacology Binding Affinity

c-ABL Kinase Inhibition Establishes Alternative Application in Leukemia Research

Beyond its RTK activity, 3-(1H-Benzimidazol-2-yl)-1H-indazole is explicitly claimed as a c-ABL kinase inhibitor in patent literature [1]. This establishes a distinct, quantitatively defined application space not covered by analogs exclusively targeting VEGF/FGF/PDGF receptors. The patent specifies a general activity threshold of IC50 < 10 µM for this class of compounds against c-ABL [2], providing a clear benchmark for differentiating its utility in chronic myeloid leukemia (CML) and related hematological malignancy research from compounds lacking this annotated target.

c-ABL Leukemia Kinase Inhibitor

Unsubstituted Scaffold Provides Maximum Synthetic Versatility for Derivative Synthesis

As a core scaffold, 3-(1H-Benzimidazol-2-yl)-1H-indazole lacks any substituents on either the benzimidazole or indazole rings. This is a critical structural differentiator from pre-substituted analogs (e.g., those with 5-carboxylic acid or 6-phenyl groups [1]). This unsubstituted state provides a blank chemical canvas, enabling direct and predictable structure-activity relationship (SAR) exploration through iterative synthetic modifications without the confounding influence of pre-existing functional groups. This maximizes its value as a starting material for internal medicinal chemistry programs, as it avoids the need for de novo scaffold synthesis or removal of unwanted substituents.

Medicinal Chemistry Scaffold SAR Studies

N1-Selective Functionalization Enables Regioselective Derivative Synthesis

The compound exhibits >90% selectivity for functionalization at the N1-position of the indazole ring over the nitrogens of the benzimidazole moiety . This high degree of regioselectivity is a quantifiable advantage in chemical synthesis, ensuring that the majority of reactions (e.g., alkylation, acylation) occur at a predictable and singular site. This contrasts with less selective heterocyclic cores where reaction yields are diminished and product purification is complicated by the formation of regioisomeric mixtures.

Organic Synthesis Regioselectivity Chemical Probe

Optimal Use Cases for Procuring 3-(1H-Benzimidazol-2-YL)-1H-indazole


Angiogenesis and Tumor Growth Studies in Preclinical Oncology

Leverage the compound's validated VEGFR-2 inhibitory activity (IC50 130 nM) [1] and its differential binding to FGFR1 and PDGFRB [2] to investigate the role of RTK signaling in angiogenesis and tumor growth. This compound is ideal for in vitro and in vivo models requiring simultaneous, but non-equipotent, inhibition of multiple pro-angiogenic pathways, providing a more nuanced readout than highly selective single-target inhibitors.

c-ABL Kinase Inhibition for Leukemia and Hematological Malignancy Research

Utilize the compound as a starting point or reference tool in research programs focused on c-ABL kinase inhibition. Its patent-backed claim as a c-ABL inhibitor [3] differentiates it from other RTK inhibitors and makes it a relevant chemical probe for studying chronic myeloid leukemia (CML) and other hematological disorders where c-ABL plays a critical role, especially in settings where multi-target kinase inhibition may be desirable.

Lead Optimization and Structure-Activity Relationship (SAR) Campaigns

Employ the unsubstituted 3-(1H-Benzimidazol-2-yl)-1H-indazole core as a versatile scaffold for medicinal chemistry. Its clean structure eliminates confounding variables in SAR studies, while its high (>90%) N1 regioselectivity ensures efficient and predictable synthesis of focused libraries. This reduces the time and cost required to explore chemical space around this privileged kinase inhibitor motif.

Chemical Biology Probe for Multi-Target Kinase Profiling

Use the compound as a control or reference standard in kinome-wide selectivity profiling assays. Its established IC50 values for VEGFR-2 (130 nM) [1], GSK-3β (744 nM) [4], and CHK1 (6.3 µM) [4] provide a known benchmark for calibrating high-throughput kinase screening platforms and for validating the selectivity of novel inhibitors.

Quote Request

Request a Quote for 3-(1H-Benzimidazol-2-YL)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.